(R)-1-(Azetidin-3-yl)ethanol hydrochloride
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Overview
Description
®-1-(Azetidin-3-yl)ethanol hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Azetidin-3-yl)ethanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain azetidines with various substituents.
Industrial Production Methods
Industrial production of ®-1-(Azetidin-3-yl)ethanol hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
®-1-(Azetidin-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of functionalized azetidines .
Scientific Research Applications
®-1-(Azetidin-3-yl)ethanol hydrochloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of ®-1-(Azetidin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and selectivity are essential to understand its full potential in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxylic acid: Found in nature and used in the synthesis of peptides.
Oxetane derivatives: Similar four-membered heterocycles with oxygen instead of nitrogen, used in medicinal chemistry.
Uniqueness
®-1-(Azetidin-3-yl)ethanol hydrochloride is unique due to its specific structural features and the presence of both an azetidine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(1R)-1-(azetidin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
FIBXYBAROLEMTE-PGMHMLKASA-N |
Isomeric SMILES |
C[C@H](C1CNC1)O.Cl |
Canonical SMILES |
CC(C1CNC1)O.Cl |
Origin of Product |
United States |
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